Allyl 2-amino-5-methylbenzoate
CAS No.: 145218-96-8
Cat. No.: VC21148966
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145218-96-8 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | prop-2-enyl 2-amino-5-methylbenzoate |
| Standard InChI | InChI=1S/C11H13NO2/c1-3-6-14-11(13)9-7-8(2)4-5-10(9)12/h3-5,7H,1,6,12H2,2H3 |
| Standard InChI Key | NCSVVRGSQAMBEG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N)C(=O)OCC=C |
| Canonical SMILES | CC1=CC(=C(C=C1)N)C(=O)OCC=C |
Introduction
Molecular Identity and Structure
Allyl 2-amino-5-methylbenzoate is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is characterized by three key structural components: a benzoic acid core with an amino group at position 2, a methyl substituent at position 5, and an allyl ester functional group.
Structural Composition
The compound consists of a benzene ring substituted with:
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An amino (-NH2) group at position 2
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A methyl (-CH3) group at position 5
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A carboxylic acid group (-COOH) at position 1, which is esterified with an allyl group
Identification Data
| Parameter | Data |
|---|---|
| Chemical Name | Allyl 2-amino-5-methylbenzoate |
| CAS Registry Number | 145218-96-8 |
| Synonyms | prop-2-enyl 2-amino-5-methylbenzoate; Benzoic acid, 2-amino-5-methyl-, 2-propenyl ester (9CI) |
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| Parent Acid | 2-Amino-5-methylbenzoic acid |
Table 1: Identification parameters of allyl 2-amino-5-methylbenzoate .
Physical and Chemical Properties
The physical and chemical properties of allyl 2-amino-5-methylbenzoate can be understood by examining both its structural features and the behavior of related compounds.
Solubility Profile
The compound is expected to exhibit limited solubility in water due to its aromatic character and moderate lipophilicity. It likely dissolves well in organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide – a property consistent with similar aminobenzoate esters. The parent acid shows partial miscibility with water , suggesting the ester would be even less water-soluble.
Stability Characteristics
Allyl 2-amino-5-methylbenzoate contains both reactive amine and ester functionalities. The allyl group provides sites for potential transformation, particularly through its terminal alkene group, which can participate in addition reactions. The compound is expected to be sensitive to strong acids (which could cleave the ester linkage) and oxidizing agents (which could react with the alkene portion).
Synthetic Methodologies
The synthesis of allyl 2-amino-5-methylbenzoate can be achieved through several routes, with the most direct approach being the esterification of 2-amino-5-methylbenzoic acid with allyl alcohol.
Esterification Pathway
The most common synthetic route would involve the reaction of 2-amino-5-methylbenzoic acid with allyl alcohol under acidic catalysis or via activation of the carboxyl group. This process typically follows general esterification principles:
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Activation of the carboxylic acid group of 2-amino-5-methylbenzoic acid
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Nucleophilic attack by the alcohol (allyl alcohol)
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Elimination of water to form the ester bond
Alternative Synthetic Approaches
Several alternative pathways could potentially yield allyl 2-amino-5-methylbenzoate:
| Synthetic Approach | Reactants | Conditions | Expected Yield |
|---|---|---|---|
| Direct esterification | 2-Amino-5-methylbenzoic acid + Allyl alcohol | Acid catalyst (H2SO4 or HCl), heat | Moderate to high |
| Transesterification | Methyl 2-amino-5-methylbenzoate + Allyl alcohol | Base catalyst, reflux | Moderate |
| Mitsunobu reaction | 2-Amino-5-methylbenzoic acid + Allyl alcohol | DEAD or DIAD, PPh3, THF | High |
| Allylation with allyl halide | 2-Amino-5-methylbenzoate salt + Allyl bromide/chloride | Base (K2CO3, NEt3), DMF | Moderate |
Table 2: Potential synthetic pathways for allyl 2-amino-5-methylbenzoate.
Chemical Reactivity
The reactivity of allyl 2-amino-5-methylbenzoate is determined by its three main functional groups: the primary aromatic amine, the allyl ester, and the methyl substituent.
Amine Reactivity
The primary aromatic amine at position 2 can participate in numerous reactions:
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Diazotization reactions to form diazonium salts, which can be further transformed into various functional groups
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Acylation and alkylation reactions to form secondary or tertiary amines
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Condensation reactions with aldehydes and ketones
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Metal coordination through the nitrogen atom
Ester Reactivity
The allyl ester functionality can undergo several transformations:
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Hydrolysis under acidic or basic conditions to regenerate the parent acid
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Transesterification with other alcohols
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The allyl group can participate in cross-coupling reactions
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Claisen rearrangement under thermal conditions
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Addition reactions at the terminal alkene group
Stability Considerations
The compound is expected to be moderately stable under normal conditions but may be susceptible to degradation under:
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Strong acidic or basic conditions (ester hydrolysis)
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UV light exposure (affecting the allyl group)
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Oxidizing conditions (affecting both the amine and the allyl group)
Comparative Analysis with Related Compounds
Comparison with Isomeric Structures
Allyl 2-amino-5-methylbenzoate has a positional isomer, allyl 5-amino-2-methylbenzoate (CAS: 153775-21-4), which differs in the arrangement of the amino and methyl groups . This structural difference impacts their respective chemical and physical properties.
| Property | Allyl 2-amino-5-methylbenzoate | Allyl 5-amino-2-methylbenzoate |
|---|---|---|
| Molecular Formula | C11H13NO2 | C11H13NO2 |
| Molecular Weight | 191.23 g/mol | 191.23 g/mol |
| Position of -NH2 | 2 | 5 |
| Position of -CH3 | 5 | 2 |
| Chemical Reactivity | Primary aromatic amine ortho to ester | Primary aromatic amine para to ester |
Table 3: Comparison between allyl 2-amino-5-methylbenzoate and its positional isomer.
Relationship with Parent Acid
The compound is the allyl ester derivative of 2-amino-5-methylbenzoic acid (CAS: 2941-78-8) , which exhibits distinct properties:
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The parent acid has a molecular weight of 151.16 g/mol
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It appears as a tan powder with poor water solubility
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It has a melting range of 345.2-350.6°F (with decomposition)
Analogous Compounds
Several related compounds provide context for understanding allyl 2-amino-5-methylbenzoate:
| Compound | Structural Relationship | Notable Differences |
|---|---|---|
| Methyl 2-amino-5-methylbenzoate | Methyl ester instead of allyl ester | Less reactive ester group |
| Methyl 2-amino-5-methoxybenzoate | Contains methoxy instead of methyl group | Different electronic properties |
| Methyl 2-amino-4,5-dimethoxybenzoate | Contains additional methoxy groups | Enhanced electron donation |
| Methyl 3-amino-5-hydroxybenzoate | Different position of amino group | Different reactivity pattern |
Table 4: Related aminobenzoate compounds and their structural relationships .
Current Research and Future Perspectives
The potential applications of allyl 2-amino-5-methylbenzoate extend across several research domains.
Synthetic Chemistry Applications
The compound represents a valuable building block in organic synthesis, particularly in:
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The development of novel heterocyclic compounds
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The synthesis of pharmaceutically relevant molecules
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The preparation of materials with specialized properties
Future Research Directions
Several promising research directions for allyl 2-amino-5-methylbenzoate include:
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Exploration of its potential as a precursor for biologically active compounds
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Investigation of its utility in cross-coupling reactions for complex molecule synthesis
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Evaluation of its possible applications in material science
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Development of more efficient synthetic routes to access this compound and its derivatives
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